molecular formula C7H10F3NO2 B1382607 5-Azaspiro[2.3]hexane trifluoroacetate CAS No. 1466514-80-6

5-Azaspiro[2.3]hexane trifluoroacetate

Cat. No. B1382607
M. Wt: 197.15 g/mol
InChI Key: QOQZXVXPCWHTPY-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane trifluoroacetate, also known as 1,1-difluoro-5-azaspiro[2.3]hexane trifluoroacetic acid, is a compound with the molecular weight of 233.14 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in the literature . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.3]hexane trifluoroacetate is 1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) .


Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane trifluoroacetate is a powder . It has a molecular weight of 233.14 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Summary of the Application

5-Azaspiro[2.3]hexane derivatives have been synthesized as conformationally “frozen” analogues of L-glutamic acid . L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Methods of Application

The synthesis of 5-azaspiro[2.3]hexane derivatives was achieved from D-serine . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .

Results or Outcomes

The synthesized 5-azaspiro[2.3]hexane derivatives were used to enhance in vitro potency/selectivity and, more in general, drugability properties .

2. Potential Antitumor Agents

Summary of the Application

3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5’Pyrimidines] have been evaluated for their potential as antitumor agents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZXVXPCWHTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.3]hexane trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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